Bma cholate

Description

However, based on contextual analysis, two plausible interpretations emerge:

- Interpretation 1: "BMA" refers to butyl methacrylate (a common monomer in polymer chemistry), and "cholate" denotes sodium cholate (a bile acid derivative). In this context, "BMA cholate" could hypothetically represent a copolymer or conjugate of butyl methacrylate with cholate. Such a compound might combine the hydrophobic properties of butyl methacrylate with the surfactant capabilities of cholate.

- Interpretation 2: "BMA" could denote benzoylmesaconine (BMA), an aconite alkaloid studied for its anti-inflammatory properties, while "cholate" refers to bile acid derivatives.

Given the lack of explicit data on "this compound" as a distinct compound, this article will focus on comparing butyl methacrylate (BMA)-based polymers and sodium cholate with their respective analogs, supported by evidence from the literature.

Properties

CAS No. |

88428-97-1 |

|---|---|

Molecular Formula |

C49H85NO5 |

Molecular Weight |

768.2 g/mol |

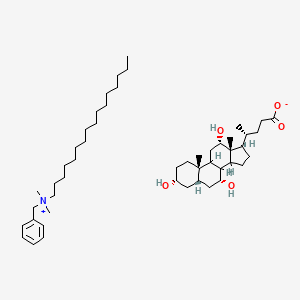

IUPAC Name |

benzyl-hexadecyl-dimethylazanium;(4R)-4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C25H46N.C24H40O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h17-19,21-22H,4-16,20,23-24H2,1-3H3;13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/q+1;/p-1/t;13-,14+,15-,16-,17?,18?,19-,20+,22?,23+,24-/m.1/s1 |

InChI Key |

LKMBYXBTUSNYBE-GFQVCNRWSA-M |

SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Isomeric SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Synonyms |

enzyldimethylhexadecylammonium cholate BMA cholate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison of Butyl Methacrylate (BMA)-Based Polymers with Similar Compounds

Butyl methacrylate (BMA) is a monomer widely used in copolymer synthesis to enhance material properties. Below is a comparison of BMA-based copolymers with structurally or functionally similar polymers:

Table 1: Properties of BMA-Based Copolymers vs. Analogous Polymers

Comparison of Sodium Cholate with Similar Bile Acids and Surfactants

Sodium cholate, a primary bile acid, is a natural surfactant with applications in biochemistry and drug delivery. Below is a comparison with structurally related bile acids and synthetic surfactants:

Table 2: Sodium Cholate vs. Analogous Surfactants

Key Findings :

Mechanistic and Functional Contrasts

Polymerization Mechanisms

- BMA/AM: Free-radical polymerization with cyclohexanol as a polarity modifier, increasing acrylamide solubility and conversion rates .

- BMA/AN : Suspension polymerization followed by solution spinning, yielding fibers with improved organic solvent resistance .

Surfactant Interactions

- Sodium cholate and Triton WR-1339 both induce hypercholesterolemia but differ in persistence: Triton remains in blood for days, while cholate is quickly excreted .

- Cholate’s micellar structure facilitates chiral discrimination of enantiomers (e.g., R-BNDHP vs. S-BNDHP), critical for pharmaceutical separations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.